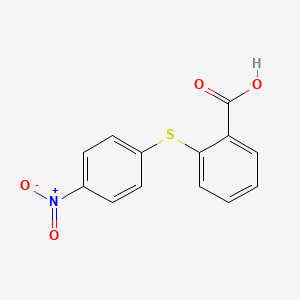

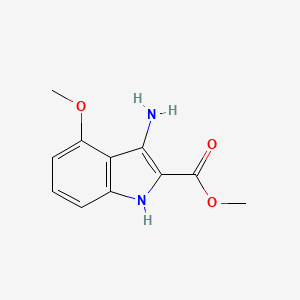

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, chlorination, and esterification processes . For instance, the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through such a sequence of reactions, starting from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid . This suggests that the synthesis of "1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate" could similarly involve the use of chlorophenyl-based starting materials and appropriate reagents to introduce the indole and propionate functionalities.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure and molecular arrangement of organic compounds . For example, the crystal structure of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was elucidated using single-crystal XRD, revealing details such as ring conformations and intermolecular hydrogen bonding . Similarly, the molecular structure of "1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate" could be analyzed using XRD to gain insights into its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be quite diverse, depending on the other functional groups present. For instance, 1,3-Bis(4-chlorophenyl)-2,3-epoxypropanone has been used as an intermediate for synthesizing various cyclic systems with potential antimicrobial activity . The presence of the chlorophenyl group can influence the electronic properties of the molecule and its reactivity in further chemical transformations. The compound may also undergo reactions typical of esters and aromatic compounds, such as nucleophilic substitutions or electrophilic aromatic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy . These methods can identify functional groups, predict molecular stability, and assess optical properties. For example, the second-harmonic generation (SHG) efficiency and refractive index of an organic non-linear optical material were measured, providing information about its potential applications in optical devices . The compound "1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate" would likely exhibit its own unique set of physical and chemical properties, which could be explored using similar analytical techniques to determine its suitability for various applications.

Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

The structural characterization and synthesis of compounds related to 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate have been extensively studied. For example, Bupropion hydrobromide propanol hemisolvate has been synthesized, showcasing the crystallization process involving proton transfer and hydrogen-bond interactions, which may offer insights into the behavior of similar compounds in crystalline states (Liu et al., 2011). Additionally, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate and its structural confirmation through various diffractions provides a foundation for understanding the synthesis routes and structural aspects of related compounds (Yan Shuang-hu, 2014).

Polymorphism in Pharmaceutical Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is crucial in the pharmaceutical industry due to its implications for drug formulation and stability. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride explored its polymorphic forms, revealing challenges in analytical and physical characterization techniques (Vogt et al., 2013). This research underscores the importance of understanding polymorphism in the development of stable and effective pharmaceutical formulations.

Corrosion Inhibition

The search for effective corrosion inhibitors is vital for extending the lifespan of metals in various industrial applications. The study on the adsorption of L-Tryptophan-derived Schiff bases highlights the potential of indole derivatives as corrosion inhibitors, showing how these compounds can effectively protect stainless steel surfaces in acidic environments (Vikneshvaran & Velmathi, 2017). This research opens avenues for the development of new, environmentally friendly corrosion inhibitors.

Enzyme Inhibition for Therapeutic Applications

The modification of indole derivatives has led to the discovery of potent enzyme inhibitors with therapeutic potential. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme, which is significant for the development of treatments against diseases caused by urease-producing pathogens (Nazir et al., 2018).

Advanced Oxidation Processes for Wastewater Treatment

Studies on the degradation of organic compounds using advanced oxidation processes are essential for environmental protection. The research on the degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2 and Fe3+/H2O2/UV identified transient products, providing insight into the mechanisms of advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXILIQBOSBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)

![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)